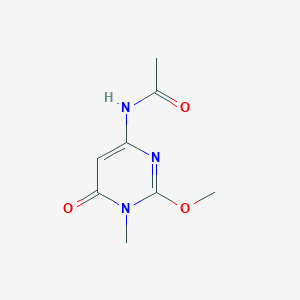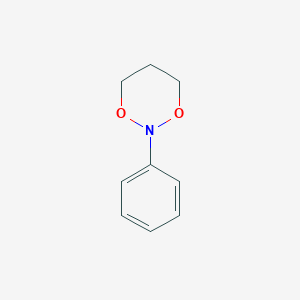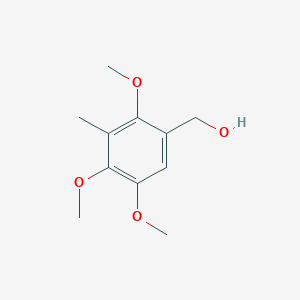![molecular formula C22H15ClN2O4 B303413 ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate is a synthetic compound that belongs to the class of chromene derivatives. It has been of significant interest to the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The anti-inflammatory activity of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The antifungal activity of the compound may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate have been studied in vitro and in vivo. The compound has been shown to reduce the growth of cancer cells and inhibit the production of pro-inflammatory cytokines. In animal studies, the compound has been shown to exhibit antifungal activity and reduce the severity of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. One limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and scalable synthesis methods for the compound. Additionally, the compound could be evaluated for its potential applications in other therapeutic areas, such as diabetes and infectious diseases. Finally, the compound could be modified to improve its solubility and pharmacokinetic properties, which may enhance its therapeutic potential.
Synthesemethoden
The synthesis of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate has been reported in the literature. The method involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalytic amount of piperidine and glacial acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antifungal activities. The compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes.
Eigenschaften
Produktname |
ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate |
|---|---|
Molekularformel |
C22H15ClN2O4 |
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
ethyl (1E)-N-[4-(4-chlorophenyl)-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-2-yl]methanimidate |
InChI |
InChI=1S/C22H15ClN2O4/c1-2-27-12-25-21-16(11-24)18(13-7-9-14(23)10-8-13)19-20(29-21)15-5-3-4-6-17(15)28-22(19)26/h3-10,12,18H,2H2,1H3/b25-12+ |
InChI-Schlüssel |
HQUFNJWLRQSESP-BRJLIKDPSA-N |
Isomerische SMILES |
CCO/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N |
SMILES |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N |
Kanonische SMILES |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)